8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic scaffold combining pyrazole and quinoline moieties. Its structure features:
- 8-Methoxy substituent: Enhances electron density and may influence binding to biological targets via hydrogen bonding .
- p-Tolyl group at position 3: A hydrophobic aryl group that may contribute to π-π stacking interactions in receptor binding .
Pyrazolo[4,3-c]quinolines are recognized for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine receptors, gamma-secretase) . The methoxy and benzyl substituents in this compound suggest tailored selectivity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
8-methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-4-8-19(9-5-17)25-23-16-29(15-18-6-10-20(30-2)11-7-18)24-13-12-21(31-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCMRNFKOVQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. Its molecular formula is C26H23N3O2, indicating a complex structure that includes methoxy and tolyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory responses.
Research indicates that this compound exhibits diverse biological activities primarily through the inhibition of topoisomerases, which are essential for DNA replication and repair. Inhibition of these enzymes can lead to cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Key Mechanisms:
- Topoisomerase Inhibition: Disruption of DNA processes leading to apoptosis in cancer cells.
- Anti-inflammatory Activity: Potential reduction of nitric oxide production and inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects through topoisomerase inhibition in various cancer cell lines. |
| Anti-inflammatory | Inhibits LPS-stimulated nitric oxide production in RAW 264.7 cells, comparable to established inhibitors. |
| Structure-Activity Relationship (SAR) | Substituents influence solubility and interaction with biological targets, enhancing potency and selectivity. |
Case Studies and Research Findings
A variety of studies have explored the biological activity of pyrazolo[4,3-c]quinoline derivatives, including the compound :
- Cytotoxicity Studies: In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines. For example, derivatives showed GI50 values below 8 µM across multiple cancer types, indicating strong antiproliferative effects .
- Anti-inflammatory Effects: A study indicated that pyrazolo[4,3-c]quinoline derivatives could inhibit LPS-induced nitric oxide production with IC50 values comparable to positive controls like 1400 W. This suggests potential applications in treating inflammatory diseases .
- Quantitative Structure–Activity Relationship (QSAR): The influence of structural modifications on biological activity was analyzed, revealing that specific substitutions could enhance or diminish the inhibitory effects on enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Substituent Effects on Pharmacological Activity
- Methoxy vs. Methyl Groups : The target compound’s 8-methoxy and 4-methoxybenzyl groups confer higher polarity and improved solubility compared to methyl-substituted analogs (e.g., compound in ). This enhances bioavailability but may reduce blood-brain barrier penetration .
- Fluorine Incorporation : Fluorophenyl derivatives (e.g., ) exhibit stronger receptor binding due to fluorine’s electronegativity and small atomic radius, which optimizes van der Waals interactions.
- Ethoxy vs. Methoxy : Ethoxy-substituted analogs (e.g., ) show prolonged metabolic half-lives due to reduced oxidative dealkylation by cytochrome P450 enzymes.
Research Findings and Clinical Relevance
- Anticancer Activity : The target compound inhibits topoisomerase I/IIα (IC₅₀ = 0.8 μM) more effectively than 8-methyl analogs (IC₅₀ = 5.2 μM), likely due to methoxy-enhanced DNA intercalation .
- Neuroactive Potential: Unlike ELND006, which targets gamma-secretase, the 4-methoxybenzyl group in the target compound shows preliminary anxiolytic activity in rodent models (ED₅₀ = 10 mg/kg) .
- Toxicity Profile : Methoxy-substituted derivatives exhibit lower hepatotoxicity (ALT < 50 U/L) compared to halogenated analogs (ALT > 100 U/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
